4-Boc-2-(3-bromophenyl)morpholine
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Overview
Description
4-Boc-2-(3-bromophenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a bromophenyl group at the 2-position of the morpholine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-2-(3-bromophenyl)morpholine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound, such as 1,2-dibromoethane, under basic conditions.
Introduction of the Boc Protecting Group: The nitrogen atom of the morpholine ring is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Boc-2-(3-bromophenyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the Boc protecting group.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of substituted morpholine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of deprotected morpholine derivatives.
Scientific Research Applications
4-Boc-2-(3-bromophenyl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Boc-2-(3-bromophenyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active morpholine moiety, which can then engage in various biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)morpholine: Similar structure but with the bromine atom at the 4-position of the phenyl ring.
4-(3-Chlorophenyl)morpholine: Chlorine atom instead of bromine at the 3-position.
4-Boc-2-(4-bromophenyl)morpholine: Boc-protected morpholine with bromine at the 4-position of the phenyl ring
Uniqueness
4-Boc-2-(3-bromophenyl)morpholine is unique due to the specific positioning of the Boc group and the bromophenyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for targeted synthesis and research applications.
Properties
Molecular Formula |
C15H20BrNO3 |
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Molecular Weight |
342.23 g/mol |
IUPAC Name |
tert-butyl 2-(3-bromophenyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-7-8-19-13(10-17)11-5-4-6-12(16)9-11/h4-6,9,13H,7-8,10H2,1-3H3 |
InChI Key |
TYXQDDJIJFQUHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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